molecular formula C5H11NO B1582161 N-tert-Butylformamide CAS No. 2425-74-3

N-tert-Butylformamide

Cat. No. B1582161
CAS RN: 2425-74-3
M. Wt: 101.15 g/mol
InChI Key: SDLAKRCBYGZJRW-UHFFFAOYSA-N
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Description

N-tert-Butylformamide is a chemical compound with the molecular formula C5H11NO . It is a colorless to light yellow clear liquid . It forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .


Molecular Structure Analysis

The molecular weight of N-tert-Butylformamide is 101.15 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

N-tert-Butylformamide has a melting point of 13 °C, a boiling point of 202 °C, and a flash point of 82 °C . Its specific gravity is 0.90 at 20/20 , and its refractive index is 1.43 .

Scientific Research Applications

Synthesis of N-tert-Butyl Amides

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-tert-Butylformamide is used in the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .
  • Methods of Application: The reaction is carried out under solvent-free conditions at room temperature . The catalyst, Cu(OTf)2, is highly stable and efficient for this Ritter reaction .
  • Results: The reaction yields a series of N-tert-butyl amides in excellent isolated yields .

Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: The N-tert-butyl amide group, which includes N-tert-Butylformamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs are used to treat various conditions like benign prostatic hyperplasia, HIV, and HIV-associated central nervous system (CNS) disease .
  • Methods of Application: N-tert-butyl amides are synthesized by various methods, including the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .
  • Results: The synthesis of these drugs has led to effective treatments for the aforementioned conditions .

Non-Aqueous Amphiphile Self-Assembly Media

  • Scientific Field: Nanotechnology
  • Summary of Application: N-tert-Butylformamide has been used to investigate the ability of low molecular weight amides to function as non-aqueous amphiphile self-assembly media .
  • Methods of Application: N-tert-Butylformamide forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
  • Results: The research has provided insights into the self-assembly behavior of low molecular weight amides in non-aqueous media .

Synthesis of N-tert-Butyl Amides via Ritter Reaction

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the Ritter reaction . This process involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
  • Methods of Application: The reaction is carried out under solvent-free conditions at room temperature . Cu(OTf)2 is a highly stable and efficient catalyst for this reaction .
  • Results: The reaction yields a series of N-tert-butyl amides in excellent isolated yields .

Synthesis of N-tert-Butyl Amides via Reaction with Tert-Butyl Benzoate

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O .
  • Methods of Application: The reaction is carried out at 50°C under solvent-free conditions . Zn(ClO4)2·6H2O is used as a catalyst for this reaction .
  • Results: The reaction yields a series of N-tert-butyl amides in 83-97% yields .

Non-Aqueous Amphiphile Self-Assembly Media

  • Scientific Field: Nanotechnology
  • Summary of Application: N-tert-Butylformamide has been used to investigate the ability of low molecular weight amides to function as non-aqueous amphiphile self-assembly media .
  • Methods of Application: N-tert-Butylformamide forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
  • Results: The research has provided insights into the self-assembly behavior of low molecular weight amides in non-aqueous media .

Synthesis of N-tert-Butyl Amides via Ritter Reaction

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the Ritter reaction . This process involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
  • Methods of Application: The reaction is carried out under solvent-free conditions at room temperature . Cu(OTf)2 is a highly stable and efficient catalyst for this reaction .
  • Results: The reaction yields a series of N-tert-butyl amides in excellent isolated yields .

Synthesis of N-tert-Butyl Amides via Reaction with Tert-Butyl Benzoate

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O .
  • Methods of Application: The reaction is carried out at 50°C under solvent-free conditions . Zn(ClO4)2·6H2O is used as a catalyst for this reaction .
  • Results: The reaction yields a series of N-tert-butyl amides in 83-97% yields .

Non-Aqueous Amphiphile Self-Assembly Media

  • Scientific Field: Nanotechnology
  • Summary of Application: N-tert-Butylformamide has been used to investigate the ability of low molecular weight amides to function as non-aqueous amphiphile self-assembly media .
  • Methods of Application: N-tert-Butylformamide forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
  • Results: The research has provided insights into the self-assembly behavior of low molecular weight amides in non-aqueous media .

Safety And Hazards

N-tert-Butylformamide is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

N-tert-butylformamide
Source PubChem
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InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)
Source PubChem
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InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID2062408
Record name Formamide, N-(1,1-dimethylethyl)-
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Molecular Weight

101.15 g/mol
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Physical Description

mp = 16 deg C; [ChemIDplus] Colorless liquid; [HSDB] Colorless liquid; mp = 14-17 deg C; [Alfa Aesar MSDS]
Record name N-t-Butylformamide
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Solubility

Sol in water and common hydrocarbon solvents.
Record name N-T-BUTYLFORMAMIDE
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Vapor Pressure

0.27 [mmHg], 0.27 mm Hg @ 25 °C
Record name N-t-Butylformamide
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Product Name

N-tert-Butylformamide

Color/Form

Colorless liquid

CAS RN

2425-74-3
Record name N-(1,1-Dimethylethyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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